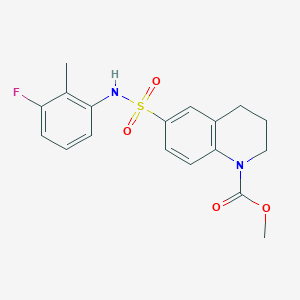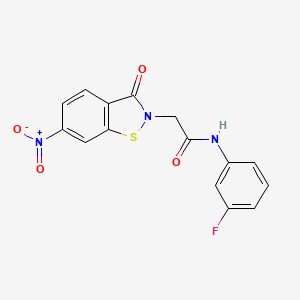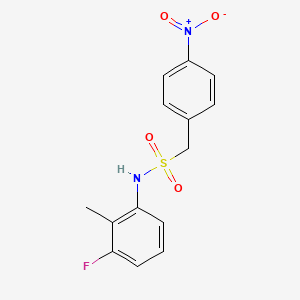![molecular formula C21H22ClN7O2S B11493467 2-({5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole](/img/structure/B11493467.png)
2-({5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE is a complex organic compound that features a unique combination of triazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the chlorophenylmethylsulfanyl group: This step involves the reaction of the triazole intermediate with chlorophenylmethylsulfanyl chloride under basic conditions.
Formation of the tetrazole ring: The final step involves the cyclization of the intermediate with azide derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit antimicrobial, antifungal, or anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole and tetrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE
- 2-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE
Uniqueness
The uniqueness of 2-[(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE lies in its combination of triazole and tetrazole rings, which confer unique electronic and steric properties. This makes it distinct from other compounds with similar functional groups but different ring systems.
Properties
Molecular Formula |
C21H22ClN7O2S |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
2-[[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-5-(3,4-dimethoxyphenyl)tetrazole |
InChI |
InChI=1S/C21H22ClN7O2S/c1-4-28-19(23-25-21(28)32-13-14-6-5-7-16(22)10-14)12-29-26-20(24-27-29)15-8-9-17(30-2)18(11-15)31-3/h5-11H,4,12-13H2,1-3H3 |
InChI Key |
UKXNLRHDOBBCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)CN3N=C(N=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]acetamide](/img/structure/B11493402.png)
![3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile](/img/structure/B11493406.png)

![12-(2,5-dimethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11493414.png)
![8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11493418.png)
![7-Nitro-5-phenyl-tetrazolo[1,5-a]quinazoline](/img/structure/B11493424.png)
![1-(Naphthalen-2-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol](/img/structure/B11493426.png)
![5-(2-chloro-6-fluorophenyl)-2-(ethylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11493431.png)

![N-(3,4-diethoxybenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11493441.png)
![1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}-2-phenylethanone](/img/structure/B11493445.png)
![N-[(2E)-6-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide](/img/structure/B11493452.png)

![2'-amino-1'-(4-ethylphenyl)-5-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11493485.png)
